
5-(3-Piperidylmethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-3-ylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif in many pharmaceuticals. The combination of these two rings in 5-(Piperidin-3-ylmethyl)thiazole makes it a compound of interest in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-3-ylmethyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of 5-(Piperidin-3-ylmethyl)thiazole may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use scalable reaction conditions and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Piperidin-3-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, and bases are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-(Piperidin-3-ylmethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(Piperidin-3-ylmethyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring’s aromaticity and the piperidine moiety’s basicity can influence its binding affinity and specificity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Thiazole: A basic scaffold found in many biologically active compounds.
Piperidine: A common structural motif in pharmaceuticals.
Thiazolidine: A saturated analog of thiazole with different biological activities.
Uniqueness: 5-(Piperidin-3-ylmethyl)thiazole combines the properties of both thiazole and piperidine, making it a versatile compound with unique chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
5-(piperidin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2 |
Clé InChI |
PRXYGCGNEACQKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CC2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



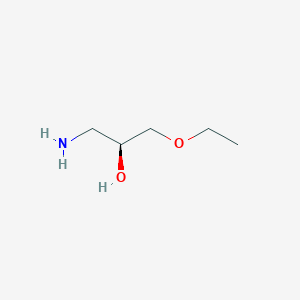
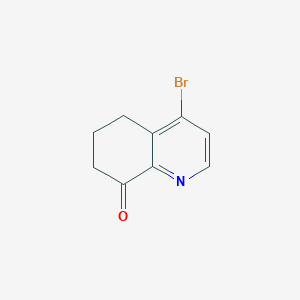
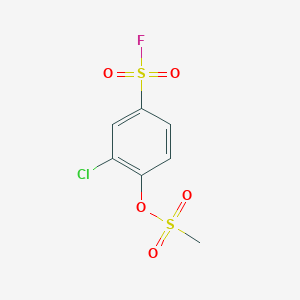

![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
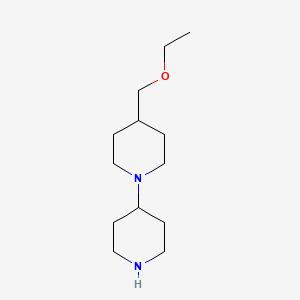
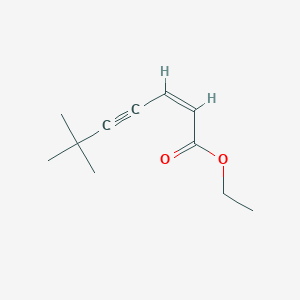

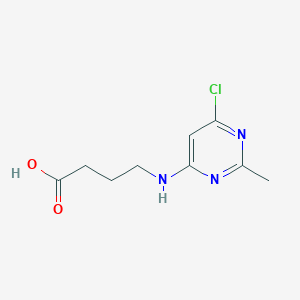
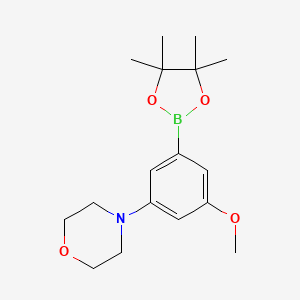
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)

